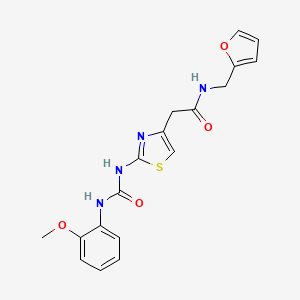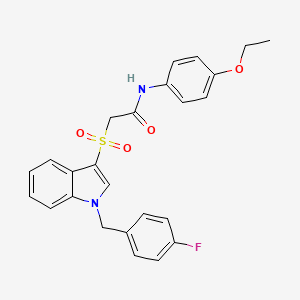
N-(4-ethoxyphenyl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide, also known as EF24, is a synthetic compound that has gained attention for its potential use in cancer treatment. EF24 has been found to have potent anti-cancer properties, and its mechanism of action has been studied extensively in recent years.
作用機序
N-(4-ethoxyphenyl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide exerts its anti-cancer effects through a variety of mechanisms, including the inhibition of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling, which is a key regulator of inflammation and cancer cell survival. N-(4-ethoxyphenyl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide has also been found to inhibit the activity of STAT3 (signal transducer and activator of transcription 3), a transcription factor that is overexpressed in many types of cancer and contributes to cancer cell survival and proliferation. Additionally, N-(4-ethoxyphenyl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide has been found to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide has been shown to have a range of biochemical and physiological effects in preclinical studies. In addition to its anti-cancer properties, N-(4-ethoxyphenyl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide has been found to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as arthritis. N-(4-ethoxyphenyl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide has also been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of N-(4-ethoxyphenyl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide for lab experiments is its potency and specificity for cancer cells. N-(4-ethoxyphenyl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide has been found to be highly effective in killing cancer cells in vitro and in vivo, and its mechanism of action has been well-characterized. However, one limitation of N-(4-ethoxyphenyl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the toxicity profile of N-(4-ethoxyphenyl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide has not been fully characterized, which may limit its clinical use.
将来の方向性
There are several future directions for research on N-(4-ethoxyphenyl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide. One area of interest is the development of more effective formulations of N-(4-ethoxyphenyl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide that improve its solubility and bioavailability. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to N-(4-ethoxyphenyl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide treatment. Additionally, there is ongoing research into the use of N-(4-ethoxyphenyl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide in combination with other cancer treatments, such as chemotherapy and immunotherapy, to improve treatment outcomes. Finally, there is interest in exploring the potential use of N-(4-ethoxyphenyl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide in the treatment of other diseases, such as inflammatory and neurodegenerative diseases.
合成法
N-(4-ethoxyphenyl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide is synthesized through a multi-step process that involves the reaction of 4-ethoxyaniline with 4-fluorobenzaldehyde to produce 4-ethoxy-N-(4-fluorobenzyl)aniline. This intermediate is then reacted with indole-3-carboxaldehyde to produce N-(4-ethoxyphenyl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide. The synthesis of N-(4-ethoxyphenyl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide has been optimized to produce high yields of the compound with high purity.
科学的研究の応用
N-(4-ethoxyphenyl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide has been studied extensively in preclinical models of cancer, including breast cancer, prostate cancer, and pancreatic cancer. In these studies, N-(4-ethoxyphenyl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide has been found to have potent anti-cancer properties, including the ability to induce apoptosis (programmed cell death) in cancer cells, inhibit cancer cell proliferation, and suppress tumor growth. N-(4-ethoxyphenyl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy.
特性
IUPAC Name |
N-(4-ethoxyphenyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN2O4S/c1-2-32-21-13-11-20(12-14-21)27-25(29)17-33(30,31)24-16-28(23-6-4-3-5-22(23)24)15-18-7-9-19(26)10-8-18/h3-14,16H,2,15,17H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWXXXDRDIOYFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

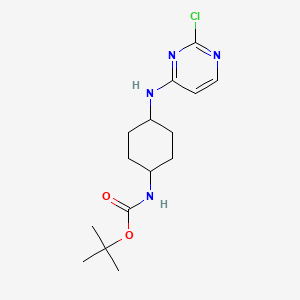
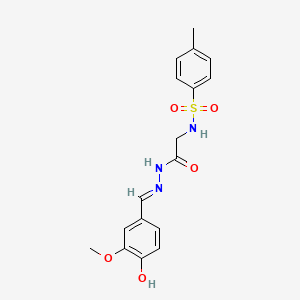
![1-(2,6-Difluorophenyl)-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea](/img/structure/B2785609.png)
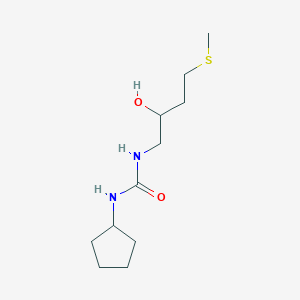
![2-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]propanoic acid](/img/structure/B2785612.png)
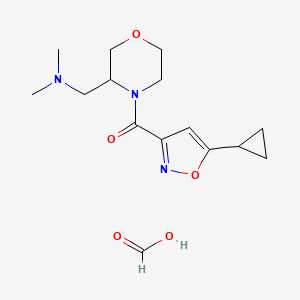
![[3-(Benzimidazol-1-yl)azetidin-1-yl]-[3-(dimethylamino)phenyl]methanone](/img/structure/B2785614.png)
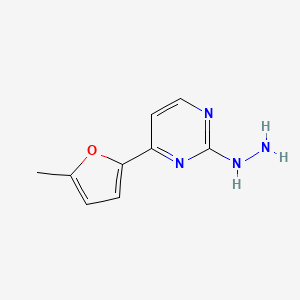
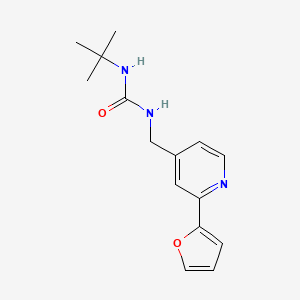
![4-(dimethylsulfamoyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide](/img/structure/B2785619.png)

![4-(Aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylic acid hydrochloride](/img/structure/B2785622.png)

